4-(4-bromothiazol-2-yl)-N,N-dimethylaniline
Overview
Description
4-(4-bromothiazol-2-yl)-N,N-dimethylaniline is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom and an aniline moiety with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromothiazol-2-yl)-N,N-dimethylaniline typically involves the formation of the thiazole ring followed by bromination and subsequent coupling with N,N-dimethylaniline. One common method involves the Hantzsch thiazole synthesis, where thiourea and α-haloketones react to form the thiazole ring . Bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves coupling the brominated thiazole with N,N-dimethylaniline using a suitable base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination step and automated systems for the coupling reaction to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromothiazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The aniline moiety can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiourea, and alkoxides, typically in polar solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the thiazole ring.
Oxidation: Sulfoxides and sulfones are the major products.
Reduction: Dihydrothiazoles are formed.
Scientific Research Applications
4-(4-bromothiazol-2-yl)-N,N-dimethylaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit bacterial and cancer cell growth.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-bromothiazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorothiazol-2-yl)-N,N-dimethylaniline
- 4-(4-fluorothiazol-2-yl)-N,N-dimethylaniline
- 4-(4-iodothiazol-2-yl)-N,N-dimethylaniline
Uniqueness
4-(4-bromothiazol-2-yl)-N,N-dimethylaniline is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through nucleophilic substitution reactions . This makes it a versatile building block in synthetic chemistry and drug development .
Properties
IUPAC Name |
4-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(12)7-15-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKYURYAOIMNNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227336 | |
Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-69-0 | |
Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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